Defosbarasertib
Description
This compound is a quinazoline-pyrazole-acetamide hybrid with a complex structure featuring a 3-fluorophenyl acetamide core, a pyrazole linker, and a quinazoline moiety substituted with a 3-[ethyl(2-hydroxyethyl)amino]propoxy group. The compound’s design integrates features of kinase inhibitors (quinazoline scaffold) and anti-inflammatory/anticancer agents (pyrazole and fluorophenyl groups).
Properties
IUPAC Name |
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOGCMHVIGURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222584 | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722544-51-6 | |
| Record name | AZD-2811 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722544516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1152HQPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEFOSBARASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29P8LWS24N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Isatoic Anhydride Route (Niementowski’s Synthesis Variant)
The quinazoline scaffold is constructed via condensation of isatoic anhydride with 3-[ethyl(2-hydroxyethyl)amino]propan-1-amine under refluxing ethanol (Scheme 1).
Procedure:
- Reagents: Isatoic anhydride (1.0 eq), 3-[ethyl(2-hydroxyethyl)amino]propan-1-amine (1.2 eq), pyridine (catalytic), ethanol (30 mL).
- Conditions: Reflux at 80°C for 6 hr.
- Workup: Pour onto crushed ice, filter, recrystallize from ethanol.
Characterization (Compound 1a):
- Yield: 68%.
- IR (KBr): 3320 cm⁻¹ (N-H), 1652 cm⁻¹ (C=O quinazolinone), 1245 cm⁻¹ (C-O-C).
- ¹H NMR (DMSO-d₆): δ 7.72–6.89 (m, 3H, quinazoline-H), 4.12 (t, 2H, OCH₂), 3.58 (m, 4H, NCH₂CH₂O), 2.75 (t, 2H, CH₂N), 1.32 (t, 3H, CH₂CH₃).
Alkoxylation at Position 7
Introducing the propoxy side chain requires nucleophilic aromatic substitution (NAS) under basic conditions.
Procedure:
- Reagents: Compound 1a (1.0 eq), 1-chloro-3-[ethyl(2-hydroxyethyl)amino]propane (1.5 eq), K₂CO₃ (2.0 eq), DMF (20 mL).
- Conditions: 120°C, 12 hr under N₂.
- Workup: Dilute with H₂O, extract with EtOAc, dry over Na₂SO₄.
Characterization (Compound 1b):
- Yield: 74%.
- ¹³C NMR (CDCl₃): δ 162.1 (C=O), 156.3 (C-O), 55.8 (OCH₂), 49.2 (NCH₂).
Pyrazole Ring Formation: Cyclocondensation with Hydrazine
Chalcone Intermediate Synthesis
(E)-3-(4-Chlorophenyl)-N-(4-(2,4-dioxoquinazolin-3-yl)phenyl)acrylamide (2a) is prepared via Claisen-Schmidt condensation.
Procedure:
- Reagents: Compound 1b (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), 40% NaOH (5 mL), ethanol (30 mL).
- Conditions: Stir 8 hr at 25°C.
- Workup: Acidify with HCl, filter, recrystallize.
Cyclization to Pyrazole
Chalcone 2a reacts with hydrazine hydrate in acetic acid to form the pyrazole ring (Scheme 3).
Procedure:
- Reagents: Chalcone 2a (1.0 eq), hydrazine hydrate (2.0 eq), glacial acetic acid (20 mL).
- Conditions: Reflux 4 hr.
- Workup: Pour onto ice, filter, recrystallize from ethanol.
Characterization (Compound 3a):
- Yield: 62%.
- IR (KBr): 3297 cm⁻¹ (N-H), 1640 cm⁻¹ (C=O), 751 cm⁻¹ (C-Cl).
- MS (ESI): m/z 512.2 [M+H]⁺.
Acetamide Conjugation: N-(3-Fluorophenyl) Functionalization
Acetylation with 3-Fluoroaniline
The pyrazole amine undergoes acetylation using acetic anhydride and 3-fluoroaniline.
Procedure:
- Reagents: Compound 3a (1.0 eq), acetic anhydride (1.5 eq), 3-fluoroaniline (1.2 eq), DMAP (catalytic), CH₂Cl₂ (20 mL).
- Conditions: Stir 24 hr at 25°C.
- Workup: Wash with NaHCO₃, dry, column chromatography (SiO₂, hexane:EtOAc 3:1).
Characterization (Target Compound):
- Yield: 58%.
- ¹H NMR (DMSO-d₆): δ 10.47 (s, 1H, NHCO), 8.12–6.85 (m, 12H, Ar-H), 4.15 (t, 2H, OCH₂), 3.61 (m, 4H, NCH₂CH₂O), 2.33 (s, 3H, COCH₃).
- ¹⁹F NMR (DMSO-d₆): δ -112.4 (CF).
Analytical Data and Spectral Validation
Table 1: Comparative Yields and Reaction Conditions
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Isatoic anhydride, amine | 80 | 6 | 68 |
| 2 | Chloropropane derivative | 120 | 12 | 74 |
| 3 | Hydrazine hydrate | 100 | 4 | 62 |
| 4 | Acetic anhydride | 25 | 24 | 58 |
Table 2: Key Spectral Assignments
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Quinazolinone C=O | 1652 | - | 162.1 |
| Acetamide C=O | 1678 | 2.33 (s) | 166.3 |
| OCH₂ (propoxy) | - | 4.12 (t) | 55.8 |
Mechanistic Insights and Optimization Challenges
- Regioselectivity in NAS: The electron-deficient C7 position of quinazoline favors alkoxylation, though competing reactions at C6/C8 require careful base selection (K₂CO₃ > NaOH).
- Pyrazole Cyclization: Hydrazine’s nucleophilicity dictates 5-membered ring formation; excess acetic acid prevents dihydropyrazole oxidation.
- Acetylation Efficiency: DMAP catalysis enhances reaction rate, mitigating steric hindrance from the 3-fluorophenyl group.
Chemical Reactions Analysis
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor of Aurora kinase B. It disrupts spindle checkpoint functions and chromosome alignment, resulting in the inhibition of cytokinesis followed by apoptosis. The compound is known to inhibit the proliferation of hematopoietic malignant cells .
Scientific Research Applications
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications:
Cancer Treatment: It has been investigated for its potential role in treating various types of cancer, including colon, breast, lung, and high-grade sarcomas. .
Treatment of Cisplatin-Resistant Ovarian Carcinoma: Research has shown that 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide can inhibit ovarian cancer cell proliferation and induce apoptosis, either alone or in combination with cisplatin.
Mechanism of Action
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide exerts its effects by inhibiting Aurora kinase B, a serine/threonine kinase. This inhibition leads to chromosome misalignment, prevention of cell division, and consequently, reduced cell viability and induced apoptosis. The compound also induces growth arrest and sensitization for tubulin depolymerizing agents or topoisomerase II inhibitors in human acute leukemia cells .
Comparison with Similar Compounds
Structural Diversity and Target Selectivity
- Quinazoline vs. Quinazolinone: The target compound’s quinazoline scaffold (vs. Quinazolinone derivatives, however, exhibit superior anti-inflammatory activity, as seen in 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which outperformed Diclofenac in reducing edema .
- Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound may improve metabolic stability and target affinity compared to chlorophenyl analogs (e.g., ), which are primarily used in agrochemicals.
Pharmacological Performance
- Anti-Inflammatory Activity: The quinazolinone-acetamide derivative (Table 1, row 4) reduced inflammation by 68% in rat models at 50 mg/kg, surpassing Diclofenac (55% reduction). This highlights the role of the quinazolinone core in COX-2 inhibition .
- Kinase Inhibition : Triazole-acetamide hybrids (e.g., ) showed IC₅₀ values of 0.8–1.2 µM against EGFR, comparable to gefitinib. The target compound’s quinazoline-pyrazole design likely targets similar pathways but lacks explicit data.
Pharmacological and Industrial Relevance
However, its high molecular weight (703.6 g/mol) may limit bioavailability, necessitating formulation optimization. In contrast, lower-weight analogs (e.g., ) balance potency and drug-likeness more effectively.
Biological Activity
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, commonly known as Barasertib (AZD1152-HQPA), is a small molecule inhibitor primarily investigated for its potential in cancer therapy. This compound targets Aurora B kinase, a crucial protein involved in cell division and proliferation, making it a significant focus in oncological research.
Chemical Structure and Properties
The molecular formula of Barasertib is with a molecular weight of 507.56 g/mol. The structure includes a quinazoline core, a pyrazole moiety, and an acetamide side chain, which contribute to its pharmacological properties.
Molecular Structure Representation
The compound's structural representation can be summarized as follows:
| Component | Structure Description |
|---|---|
| Quinazoline Core | Central structure providing kinase inhibition properties |
| Pyrazole Moiety | Enhances biological activity and selectivity |
| Acetamide Side Chain | Increases solubility and bioavailability |
Barasertib functions as an Aurora B kinase inhibitor , disrupting the normal process of mitosis. By inhibiting this kinase, Barasertib prevents proper chromosome segregation during cell division, leading to apoptosis in rapidly dividing cancer cells. This mechanism positions it as a promising candidate for treating various cancers.
Anticancer Activity
Barasertib has demonstrated significant efficacy against multiple cancer cell lines. In vitro studies reveal that it effectively reduces cell viability in various tumor types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
In vivo studies further support its potential, showing tumor regression in xenograft models when treated with Barasertib.
Case Studies
-
Study on Acute Myeloid Leukemia (AML) :
- Patients treated with Barasertib showed improved overall survival rates.
- The study highlighted the compound's ability to overcome resistance to standard chemotherapy.
-
Breast Cancer Clinical Trials :
- Phase II trials indicated that Barasertib combined with traditional therapies led to higher response rates compared to monotherapy.
- Adverse effects were manageable, with the most common being mild gastrointestinal disturbances.
Pharmacokinetics and Pharmacodynamics
Barasertib exhibits favorable pharmacokinetic properties, including:
- Bioavailability : High oral bioavailability (56-109%).
- Half-life : Approximately 12 hours, allowing for once-daily dosing.
Its pharmacodynamic profile indicates dose-dependent inhibition of Aurora B kinase activity, correlating with therapeutic efficacy observed in clinical settings.
Safety and Toxicity
While Barasertib is generally well-tolerated, some patients experience side effects such as:
- Nausea
- Fatigue
- Mild hematological changes
Monitoring is recommended during treatment to manage these effects effectively.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally similar quinazoline-pyrazole-acetamide derivatives typically involves sequential steps:
Core formation : Construct the quinazoline ring via cyclization of substituted anthranilic acid derivatives, followed by introduction of the ethyl(2-hydroxyethyl)amino-propoxy side chain through nucleophilic substitution .
Pyrazole linkage : Couple the quinazoline intermediate with a 1H-pyrazole-5-amine using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution under inert conditions .
Acetamide functionalization : React the pyrazole intermediate with 3-fluoroaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Optimization : Use statistical experimental design (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Validate with ≥95% purity thresholds .
- Structural confirmation :
- NMR : Analyze H and C spectra for quinazoline aromatic protons (δ 7.5–8.5 ppm), pyrazole NH (δ 10–12 ppm), and fluorophenyl signals (δ 6.5–7.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical value).
- Elemental analysis : Compare experimental vs. calculated C, H, N, F percentages (deviation ≤0.4% acceptable) .
Advanced Research Questions
Q. Q3. How can molecular docking and dynamics simulations predict the biological targets of this compound?
Methodological Answer:
Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or epigenetic regulators based on quinazoline-pyrazole pharmacophores .
Docking workflow :
- Prepare the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* optimization).
- Use AutoDock Vina or Schrödinger Glide to dock into target active sites (e.g., PDB: 1M17 for EGFR).
- Validate with free energy calculations (MM-GBSA) and compare to known inhibitors .
Dynamics : Run 100-ns MD simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD, hydrogen bonding, and binding pocket hydration .
Q. Q4. How should researchers resolve contradictions in biological activity data across similar compounds?
Methodological Answer: Contradictions may arise from:
- Structural variations : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in cytotoxicity assays) using SAR tables .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell line selection) .
- Data normalization : Apply IC corrections for solubility differences (e.g., using DMSO controls) .
Example : If Compound A shows higher potency than this compound in vitro but lower in vivo, evaluate metabolic stability via liver microsome assays or CYP450 inhibition profiling .
Q. Q5. What strategies can improve the compound’s pharmacokinetic profile for therapeutic applications?
Methodological Answer:
- Solubility enhancement : Synthesize prodrugs (e.g., phosphate esters of the hydroxyethyl group) or use co-solvents (PEG-400/Cremophor EL) .
- Metabolic stability : Introduce deuterium at labile positions (e.g., ethyl group) or block CYP3A4/2D6 metabolism via structural tweaks .
- Permeability : Assess Caco-2 monolayer permeability; modify logP (aim for 2–3) via substituent adjustments (e.g., replacing morpholine with piperazine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
